5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with bromine and chlorine atoms, as well as two thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophene rings are then attached via coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for halogenation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of thiophene derivatives.
Industry: It can be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(thiophen-2-yl)methylbenzamide
- 5-bromo-2-chloro-N-(thiophen-3-yl)methylbenzamide
- 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-4-yl)methyl)benzamide
Uniqueness
The unique combination of bromine, chlorine, and thiophene rings in 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNOS2/c17-11-3-4-13(18)12(8-11)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSPAAKPCCVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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